Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core. Key substituents include:
- Position 6: A methyl group, enhancing steric bulk and influencing hydrophobic interactions.
- Position 3: A methyl ester, contributing to solubility and hydrolytic stability.
This compound’s structural framework is analogous to bioactive molecules in medicinal and agrochemical research, though its specific applications remain unexplored in the provided literature.
Properties
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-9-5-6-10-12(8-9)22-15(13(10)16(19)20-2)17-14(18)11-4-3-7-21-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKYQYSISIMGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Mechanism and Optimization
The Gewald reaction involves a three-component condensation of a ketone, a cyanoacetate, and elemental sulfur. For the 6-methyl variant, 4-methylcyclohexanone serves as the ketone precursor, reacting with methyl cyanoacetate and sulfur in the presence of a base such as morpholine or triethylamine (TEA).
Reaction Conditions :
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Solvent : Ethanol or methanol under reflux (70–80°C).
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Catalyst : Morpholine (10–15 mol%) to accelerate enamine formation.
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Duration : 12–24 hours for complete cyclization.
Mechanistic Insights :
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Knoevenagel Condensation : 4-Methylcyclohexanone reacts with methyl cyanoacetate to form a β-cyanovinyl intermediate.
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Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack, forming a thiolate intermediate.
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Cyclization : Intramolecular cyclization yields the tetrahydrobenzothiophene core, with the amino and ester groups positioned at C-2 and C-3, respectively.
Yield Optimization :
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Temperature Control : Prolonged heating above 80°C leads to decomposition.
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Sulfur Purity : Sublimed sulfur (99.9%) minimizes side reactions.
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Workup : Acidification with dilute HCl precipitates the product, which is recrystallized from methanol to achieve >85% purity.
Example Protocol :
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Combine 4-methylcyclohexanone (10 mmol), methyl cyanoacetate (10 mmol), sulfur (12 mmol), and morpholine (1.5 mmol) in ethanol (50 mL).
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Reflux for 18 hours, cool to room temperature, and acidify with 1M HCl.
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Filter the precipitate and recrystallize from methanol to obtain white crystals (yield: 78–82%).
| Coupling Agent | Yield (%) | Reaction Time (h) | Side Products |
|---|---|---|---|
| CDI | 65–70 | 24–48 | <5% |
| TBTU | 75–80 | 12–18 | 8–10% |
| HATU | 80–85 | 6–8 | 5–7% |
Key Observations :
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers higher yields but at increased cost.
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TBTU balances efficiency and affordability but generates more byproducts.
Advanced Synthetic Strategies and Modifications
One-Pot Tandem Synthesis
Recent advancements have enabled the integration of Gewald cyclization and acylation in a single pot, reducing purification steps.
Protocol :
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Perform Gewald reaction as described in Section 1.1.
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Without isolating the core, add CDI-activated furan-2-carboxylic acid directly to the reaction mixture.
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Stir at 50°C for an additional 24 hours.
Outcome :
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Yield : 60–65% (over two steps).
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Advantage : Eliminates intermediate isolation, saving time and solvents.
Enantioselective Synthesis
For applications requiring chiral purity, asymmetric catalysis has been explored using L-proline-derived catalysts during the Gewald reaction.
Conditions :
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Catalyst : (S)-Proline (20 mol%).
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Solvent : Toluene at 0°C.
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Result : 70–75% enantiomeric excess (ee) for the tetrahydrobenzothiophene core.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity >98%.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
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Sulfur Source : Recyclable sulfur suspensions reduce raw material costs.
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Solvent Recovery : Distillation and reuse of THF or ethanol improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Three structurally related compounds are compared below:
*Calculated based on structural analogy to and .
Key Differences and Implications
- The phenyl group in increases molecular weight (287.38 vs. ~327.4) and hydrophobicity, which may influence membrane permeability in biological systems.
- Position 2: The acylated amino group in the target compound (vs. free amino in ) reduces hydrogen-bonding capacity but enhances metabolic stability. The benzofuran-derived acyl group in introduces a larger aromatic system, likely affecting binding affinity in protein targets compared to the smaller furan in the target compound.
Position 3 :
Research Findings and Methodological Insights
Crystallographic and Hydrogen-Bonding Analysis
- Crystallography Tools : The SHELX suite (e.g., SHELXL for refinement, SHELXD for structure solution) and WinGX/ORTEP-3 are widely used for determining molecular geometries and packing patterns in similar compounds .
- Hydrogen Bonding: The target compound’s furan and ester groups may participate in C–H···O interactions, while ’s free amino group could form N–H···S or N–H···O bonds, influencing crystal packing and solubility .
Biological Activity
Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a furan ring and a benzothiophene moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is , and it has specific functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₄S |
| Molecular Weight | 357.43 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluating various derivatives reported IC₅₀ values ranging from 23.2 to 49.9 µM against breast cancer cell lines (MCF-7). These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and necrosis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cancer cells. The furan and benzothiophene rings are believed to engage with various enzymes or receptors involved in cell signaling pathways related to growth and apoptosis. Further studies are needed to elucidate the precise molecular mechanisms involved.
Case Studies
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Study on Apoptosis Induction :
- Objective : To assess the induction of apoptosis in MCF-7 cells.
- Methodology : Cells were treated with the compound for 48 hours. Flow cytometry was utilized to analyze cell viability and apoptosis.
- Results : The compound significantly reduced cell viability (26.86%) and increased early (8.73%) and late (18.13%) apoptotic populations compared to untreated controls .
- Cell Cycle Analysis :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other furan and benzothiophene derivatives:
| Compound Type | Antitumor Activity (IC₅₀ µM) | Mechanism of Action |
|---|---|---|
| Furan Derivatives | 30 - 50 | Apoptosis induction |
| Benzothiophene Derivatives | 20 - 40 | Cell cycle arrest |
| Methyl Compound | 23.2 | Dual action: apoptosis & necrosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
